molecular formula C24H21N5O3S B2861890 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 852167-24-9

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2861890
M. Wt: 459.52
InChI Key: QNADAPCJQQAVAI-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research has shown the utility of furan-2-ylmethyl compounds in decarboxylative Claisen rearrangement reactions to yield heteroaromatic products. This chemical transformation is significant for the synthesis of complex molecules with potential applications in drug development and material science (Craig et al., 2005).

Tandem Aza-Piancatelli Rearrangement/Michael Reaction

Furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to synthesize benzo[b][1,4]thiazine or oxazine derivatives, highlighting the method's efficiency and selectivity in creating complex heterocyclic structures with potential pharmaceutical applications (Reddy et al., 2012).

Synthesis and Antiexudative Activity of Pyrolin Derivatives

Research into pyrolin derivatives of furan-2-yl compounds demonstrates the exploration of new drugs with reduced toxicity and improved efficacy. The study found anti-exudative properties in a significant number of newly synthesized derivatives, indicating potential for therapeutic application (Chalenko et al., 2019).

Synthesis of Novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl Acetamides

The synthesis and evaluation of novel acetamide derivatives for their antimicrobial properties show the diversity of scientific research applications for compounds containing acetamide groups, with some demonstrating promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Conventional versus Microwave-Assisted Synthesis

This research outlines the synthesis of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, comparing conventional and microwave-assisted methods. It highlights the efficiency and selectivity of microwave-assisted synthesis in creating compounds with potential as enzyme inhibitors (Virk et al., 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-31-17-10-8-16(9-11-17)29-23(20-14-25-21-7-3-2-6-19(20)21)27-28-24(29)33-15-22(30)26-13-18-5-4-12-32-18/h2-12,14,25H,13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNADAPCJQQAVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

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